(R)-2-Methoxy-3-phenylpropanoic acid

Enantiomeric purity Chiral building block NMR chiral derivatization

Optically pure (R)-enantiomer (CAS 169520-45-0) for reliable absolute-configuration assignment by ¹H NMR. Unlike racemic material or alternative CDAs (MPA, Mosher's acid), this compound provides superior conformational differentiation and diagnostic ΔδRS values. Ensures enantiomeric purity in SAR campaigns and asymmetric synthesis—no additional resolution steps required. HPLC purity ≥97%.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B12291644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxy-3-phenylpropanoic acid
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m1/s1
InChIKeyVOAUBXLCHZVCPI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methoxy-3-phenylpropanoic Acid – Chiral Building Block and Derivatization Agent Procurement Overview


(R)-2-Methoxy-3-phenylpropanoic acid (CAS 169520-45-0) is an enantiomerically pure α-methoxy carboxylic acid belonging to the 3-phenylpropanoic acid structural class . It contains a single chiral center at the α-carbon and is commercially supplied as the (R)-enantiomer with HPLC-determined purity typically ≥97% . The compound is employed in asymmetric synthesis and as a chiral derivatizing agent (CDA) for the NMR-based determination of absolute configuration of secondary alcohols and amines, where its conformational properties directly influence the reliability of stereochemical assignment [1].

Why Generic Substitution of (R)-2-Methoxy-3-phenylpropanoic Acid with Racemic or Structurally Similar Analogs Leads to Analytical and Synthetic Failure


Substituting the (R)-enantiomer with racemic 2-methoxy-3-phenylpropanoic acid (CAS 78814-96-7) or with other α-methoxy carboxylic acid CDAs such as α-methoxyphenylacetic acid (MPA) or Mosher's acid (MTPA) alters critical performance parameters. Racemic material introduces an enantiomeric impurity that directly compromises asymmetric synthesis outcomes and prevents valid absolute-configuration assignment by NMR . Switching to MPA reduces the conformational differentiation of the resulting diastereomeric esters, while 2-methoxy-2-methyl-3-phenylpropanoic acid exhibits substantially diminished differential shieldings (ΔδRS) that degrade NMR spectral dispersion and assignment confidence [1]. The conformational shielding model (CSM) validated for (R)-2-methoxy-3-phenylpropanoic acid esters is not directly transferable to these analogs, making analytical substitution unreliable [1].

Quantitative Differentiation Evidence for (R)-2-Methoxy-3-phenylpropanoic Acid Against Its Closest Structural Analogs


Single-Enantiomer Purity vs. Racemic Mixture: Impact on Chiral Synthesis and Analytical Validity

The (R)-enantiomer (CAS 169520-45-0) is supplied at 97% HPLC purity as a single stereoisomer . In contrast, racemic 2-methoxy-3-phenylpropanoic acid (CAS 78814-96-7) contains 0% enantiomeric excess and is unsuitable for applications requiring defined chirality. The use of racemic material in CDA applications yields a 1:1 mixture of diastereomers that cannot be resolved by simple integration, invalidating absolute-configuration determination [1].

Enantiomeric purity Chiral building block NMR chiral derivatization

Conformational Shielding Model (CSM) Validity vs. 2-Methoxy-2-methyl-3-phenylpropanoic Acid for NMR Configuration Assignment

DFT calculations (B3LYP/6-31+G*) and experimental NMR data demonstrate that esters of 2-methoxy-3-phenylpropanoic acid produce a clear conformational shielding model (CSM) that coincides with the established empirical CSM of α-methoxyphenylacetic acid (MPA) esters [1]. In contrast, the homologous 2-methoxy-2-methyl-3-phenylpropanoic acid yields markedly low differential shieldings (ΔδRS) due to a complex conformational equilibrium, reducing the stereochemical information extractable from NMR spectra [1]. This renders the target compound a more reliable CDA for absolute configuration assignment.

Chiral derivatizing agent NMR stereochemistry Conformational shielding

Structural Differentiation from α-Methoxyphenylacetic Acid (MPA): Extra Methylene Spacer Alters Conformational Equilibrium and NMR Spectral Window

Unlike MPA, which has the phenyl ring directly attached to the α-carbon, (R)-2-methoxy-3-phenylpropanoic acid possesses an extra methylene spacer between the chiral center and the aromatic ring [1]. This structural difference modulates the aromatic ring-current shielding experienced by the esterified alcohol moiety, leading to a distinct NMR chemical-shift dispersion pattern. Conformational analysis confirms that the target compound exists in two major conformers (A and B) with a strong preference for conformer A, a profile distinct from the more restricted MPA framework [2].

Chiral derivatizing agent comparison Conformational analysis NMR spectral dispersion

Enantioselective Synthesis Accessibility: Quantitative Comparison of Enantiomeric Purity Levels Reachable via Asymmetric Hydrogenation

The (S)-enantiomer (CAS 61403-68-7) has been synthesized via asymmetric hydrogenation of α,β-unsaturated carboxylic acids using ruthenium catalysts with oxa-spiral diphosphine ligands, achieving enantioselectivities up to 99% ee . While equivalent literature for the (R)-enantiomer is less abundant, commercial sources of (R)-2-methoxy-3-phenylpropanoic acid specify HPLC purity ≥97%, consistent with a high enantiomeric excess comparable to the best reported synthetic routes . This positions the (R)-form as a viable high-optical-purity building block when an (R)-configured intermediate is required.

Asymmetric hydrogenation Enantioselective synthesis Chiral carboxylic acid

Best-Fit Application Scenarios for (R)-2-Methoxy-3-phenylpropanoic Acid Based on Verified Differentiation Evidence


NMR-Based Absolute Configuration Determination of Chiral Secondary Alcohols and Amines

The validated conformational shielding model (CSM) of (R)-2-methoxy-3-phenylpropanoic acid esters enables reliable assignment of absolute configuration by 1H NMR analysis of diastereomeric derivatives. Unlike 2-methoxy-2-methyl-3-phenylpropanoic acid, which generates diagnostically weak ΔδRS values, the target compound yields sufficient differential shielding for unambiguous stereochemical assignment [1]. This makes it the preferred CDA when MPA derivatives fail to provide adequate signal separation for sterically demanding or complex alcohol substrates.

Chiral Building Block for Asymmetric Synthesis of (R)-Configured Pharmaceutical Intermediates

The commercial availability of (R)-2-methoxy-3-phenylpropanoic acid at ≥97% HPLC purity allows direct incorporation into synthetic sequences requiring (R)-configured α-methoxy acid motifs without additional resolution steps . This contrasts with the use of racemic starting material, which would necessitate a chiral separation step and result in at least 50% yield loss based on enantiomeric composition.

Conformational Studies and Computational Chemistry Model Validation

The compound's well-characterized two-conformer equilibrium (A ≫ B by NMR) and the availability of high-level DFT data (B3LYP/6-31+G*) [1] make it a suitable reference standard for benchmarking computational methods aimed at predicting conformational shielding effects in α-chiral carboxylic acid derivatives.

Procurement of a Defined (R)-Enantiomer for Structure-Activity Relationship (SAR) Studies

When SAR campaigns require the individual stereoisomer, procurement of CAS 169520-45-0 ensures a single-enantiomer starting point with specified purity, eliminating the confounding variable of enantiomeric impurity that would be present if racemic material (CAS 78814-96-7) were used . This is essential for generating interpretable biological activity data.

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